molecular formula C9H13NO2 B6215558 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one CAS No. 2742661-09-0

7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one

Cat. No.: B6215558
CAS No.: 2742661-09-0
M. Wt: 167.2
Attention: For research use only. Not for human or veterinary use.
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Description

7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one is a heterocyclic compound with a unique structure that includes a pyrrolizine core. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both hydroxymethyl and methylidene groups in its structure makes it a versatile molecule for chemical modifications and reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one typically involves multi-step organic reactions One common method includes the cyclization of appropriate precursors under controlled conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process. The choice of solvents, temperature, and pressure conditions are crucial factors in achieving efficient industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehyde or carboxylic acid derivatives.

    Reduction: The methylidene group can be reduced to form saturated derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the hydroxymethyl position.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include various functionalized derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 7a-(hydroxymethyl)-6-methylidene-hexahydro-1H-pyrrolizin-3-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological macromolecules, while the methylidene group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Properties

CAS No.

2742661-09-0

Molecular Formula

C9H13NO2

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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